2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime
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Overview
Description
2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime typically involves multiple steps. The starting material is often a substituted coumarin derivative, which undergoes a series of reactions including alkylation, cyclization, and oxime formation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime include:
Naphthalene derivatives: Such as 1,2,3,4-tetrahydro-2,5,8-trimethyl-naphthalene.
Coumarin derivatives: Such as 7-hydroxycoumarin. These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(NE)-N-(2,3,4-trimethyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H19NO3/c1-9-8-14-16(17-15(9)10(2)11(3)21-17)12-6-4-5-7-13(12)18(19-20)22-14/h8,20H,4-7H2,1-3H3/b19-18+ |
InChI Key |
UKZNKHNDFWHEMS-VHEBQXMUSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)/C(=N\O)/O2)C4=C1C(=C(O4)C)C |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=NO)O2)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
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